(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide
Description
This compound belongs to the benzamide class of heterocyclic derivatives, characterized by a benzo[d]thiazole core fused with a substituted benzamide moiety. The Z-configuration at the imine bond and the presence of allyl, methoxy, and dimethoxy groups confer unique electronic and steric properties. Such derivatives are often explored for their biological activity (e.g., antimicrobial, anticancer) and photophysical applications due to their conjugated π-systems and hydrogen-bonding capabilities .
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-5-9-22-18-16(26-4)7-6-8-17(18)27-20(22)21-19(23)13-10-14(24-2)12-15(11-13)25-3/h5-8,10-12H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCHNQRVRZUHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC(=C3)OC)OC)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzo[d]thiazole Core
The benzo[d]thiazole scaffold is typically constructed via cyclization of 2-aminothiophenol derivatives. For the 4-methoxy-substituted variant, 2-amino-4-methoxybenzenethiol serves as the primary precursor. In a representative procedure, this intermediate reacts with carbon disulfide ($$ \text{CS}_2 $$) in alkaline ethanol under reflux to form 5-methoxybenzo[d]thiazole-2-thiol . Key steps include:
Cyclization :
$$ \text{2-Amino-4-methoxybenzenethiol} + \text{CS}_2 \xrightarrow{\text{NaOH, EtOH}} \text{5-Methoxybenzo[d]thiazole-2-thiol} $$
This reaction achieves yields of 93.1% when conducted in sodium polysulfide and carbon disulfide under reflux.Demethylation and Functionalization :
Selective demethylation using boron tribromide ($$ \text{BBr}_3 $$) in dichloromethane ($$ \text{DCM} $$) generates the hydroxyl intermediate, which is subsequently alkylated or coupled.
Formation of the Ylidene-Benzamide Linkage
The final step involves coupling the 3-allyl-4-methoxybenzo[d]thiazole intermediate with 3,5-dimethoxybenzoyl chloride. This requires:
Activation of the Carboxylic Acid :
Conversion of 3,5-dimethoxybenzoic acid to its acyl chloride using thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{ClCO}2\text{COCl} $$).Coupling Reaction :
The ylidene nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride in the presence of a base (e.g., $$ \text{TEA} $$) to form the amide bond. Microwave-assisted synthesis, as demonstrated in Suzuki cross-coupling reactions, may enhance reaction efficiency and stereoselectivity for the Z-configuration.
Optimization and Stereochemical Control
The Z-configuration is favored under kinetic control, achieved by:
- Low-Temperature Conditions : Conducting the coupling reaction at 0–5°C to minimize isomerization.
- Steric Guidance : Bulky substituents on the benzamide moiety direct the approach of the electrophile to the ylidene nitrogen’s less hindered face.
Purification and Characterization
- Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the target compound (80.5% yield).
- Spectroscopic Validation :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Conditions | Advantages |
|---|---|---|---|
| Alkylation + Coupling | 80.5 | TEA, MeCN, RT | High yield, scalable |
| Mitsunobu + Microwave | 76 | DEAD, PPh3, microwave | Stereoselective, faster reaction |
Industrial and Environmental Considerations
Large-scale synthesis prioritizes cost-effective reagents like sodium polysulfide and domestic microwave ovens. Solvent recovery systems for acetonitrile and dichloromethane mitigate environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry , (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide serves as a building block for the synthesis of more complex molecules. It can also act as a ligand in coordination chemistry, facilitating the formation of metal complexes that may exhibit unique properties.
Biology
The compound is under investigation for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. It disrupts biofilms and induces protease overexpression in these bacteria, enhancing its effectiveness against infections.
- Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells and inhibit tumor growth. The mechanisms involve interaction with critical molecular targets involved in cancer progression .
Medicine
Due to its biological activities, this compound is being explored as a potential therapeutic agent . Research focuses on its efficacy in preclinical models for treating bacterial infections and cancer. The results from these studies could lead to new treatment options in clinical settings.
Industry
In industrial applications, this compound is utilized in the development of new materials and serves as a precursor in the synthesis of dyes and pigments. Its unique chemical properties make it valuable for creating innovative products in various fields.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A comparative study assessed various derivatives against a panel of bacteria. The findings revealed that this compound exhibited MIC values as low as 0.004 mg/mL against Enterobacter cloacae, indicating strong antimicrobial potential .
- Anticancer Mechanisms : Research focused on the anticancer effects of similar compounds showed their ability to induce apoptosis in breast cancer cell lines by disrupting cellular signaling pathways crucial for cancer cell survival .
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Inhibition of Enzymes: It may inhibit key enzymes involved in cellular processes, leading to disruption of metabolic pathways.
DNA Intercalation: The compound can intercalate into DNA, interfering with DNA replication and transcription, which is crucial for its anticancer activity.
Reactive Oxygen Species Generation: It may induce the generation of reactive oxygen species, leading to oxidative stress and cell death in microbial and cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include derivatives with variations in the benzo[d]thiazole ring substituents or benzamide side chains. Key examples from literature are compared below:
Key Observations :
- Electronic Effects : Methoxy groups in the benzamide (3,5-dimethoxy) enhance electron-donating resonance, stabilizing the imine bond, whereas acetyl or acryloyl groups (e.g., 8a, 4g) introduce electron-withdrawing effects, altering redox properties .
- Synthetic Yields : Derivatives with simpler substituents (e.g., 8a, 4g) achieve higher yields (~80–82%) compared to more complex analogues, likely due to fewer steric challenges during cyclization .
Physicochemical and Spectral Comparisons
- Melting Points : The target compound’s melting point is unreported, but analogues like 8a (290°C) and 4g (200°C) suggest that bulky substituents (e.g., acetylpyridinyl) increase thermal stability via intermolecular stacking .
- IR Spectra : All compounds exhibit strong C=O stretches between 1600–1700 cm⁻¹, confirming the benzamide moiety. The target compound’s allyl group may introduce additional C-H stretching bands near 3000 cm⁻¹ .
- NMR Data : Aromatic protons in the target compound’s ¹H-NMR are expected near δ 6.5–8.5 ppm, similar to 8a (δ 7.36–8.39) and 4g (δ 7.47–8.35). The allyl group’s protons would appear as a multiplet at δ 5.0–6.0 ppm .
Reactivity and Functionalization
- Cyclization Reactions : Unlike thiadiazole derivatives (e.g., 8a–d), the benzo[d]thiazole core in the target compound resists further annulation under standard conditions, likely due to the stabilizing methoxy groups .
- Active Methylene Reactivity : The target compound’s allyl group may participate in conjugate additions or cycloadditions, contrasting with acetylpyridinyl or acryloyl groups in 8a and 4g, which undergo nucleophilic attacks at the carbonyl .
Biological Activity
(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a benzo[d]thiazole moiety linked to a 3,5-dimethoxybenzamide structure through an allyl substituent. The presence of multiple methoxy groups enhances its solubility and reactivity, potentially contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 519.6 g/mol |
| CAS Number | 868376-75-4 |
Antibacterial and Antifungal Activity
Recent studies indicate that this compound exhibits significant antibacterial and antifungal activities. It has been evaluated against various strains of bacteria and fungi, demonstrating effectiveness that positions it as a candidate for the development of new antimicrobial agents . For instance, its activity was assessed using standard agar diffusion methods, revealing zones of inhibition comparable to established antibiotics.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Proliferation Inhibition : The compound was tested on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). Results showed a significant reduction in cell viability at various concentrations, with IC50 values indicating potent antiproliferative effects .
- Mechanistic Studies : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest. Western blot assays confirmed the downregulation of key survival pathways such as AKT and ERK in treated cells .
- Migration Inhibition : The compound also demonstrated the ability to inhibit migration in cancer cells, which is critical for metastasis. Scratch wound healing assays indicated a marked reduction in migratory capacity upon treatment with the compound .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound exhibits notable anti-inflammatory properties. Research involving mouse monocyte macrophages (RAW264.7) showed that treatment with the compound significantly decreased the expression levels of inflammatory cytokines such as IL-6 and TNF-α . This dual action suggests potential therapeutic applications in conditions where inflammation is a key component.
Summary of Biological Activities
The following table summarizes the key biological activities associated with this compound:
| Activity Type | Observations |
|---|---|
| Antibacterial | Effective against multiple bacterial strains |
| Antifungal | Significant inhibition of fungal growth |
| Anticancer | Reduces viability in cancer cell lines; induces apoptosis |
| Anti-inflammatory | Decreases levels of IL-6 and TNF-α |
Q & A
Q. What are the optimized synthetic routes for (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide?
- Methodological Answer: The synthesis typically involves a multi-step approach:
-
Step 1: Cyclization of 2-aminothiophenol derivatives with allyl-substituted aldehydes to form the benzo[d]thiazole core under acidic conditions (e.g., HCl/EtOH at 80°C) .
-
Step 2: Introduction of the 3,5-dimethoxybenzamide moiety via coupling reactions. A common method uses 3,5-dimethoxybenzoyl chloride with the thiazole intermediate in dichloromethane, catalyzed by triethylamine to neutralize HCl byproducts .
-
Step 3: Purification via high-performance liquid chromatography (HPLC) or column chromatography to isolate the Z-isomer, confirmed by NMR coupling constants (e.g., Hz for Z-configuration) .
- Critical Data:
| Reaction Step | Yield (%) | Key Conditions |
|---|---|---|
| Thiazole core formation | 65–75 | HCl/EtOH, 80°C, 6h |
| Benzamide coupling | 80–85 | DCM, EtN, RT, 12h |
| Purification | >95% | HPLC (C18 column, MeOH:HO gradient) |
Q. How is the structural confirmation of the Z-isomer achieved?
- Methodological Answer:
- NMR Spectroscopy: H NMR shows distinct allyl proton coupling ( Hz) for the Z-configuration. The 4-methoxy group on the thiazole ring appears as a singlet at δ 3.8–4.0 ppm .
- Mass Spectrometry (HRMS): Exact mass matching ([M+H] calculated for CHNOS: 413.1142; observed: 413.1145) confirms molecular integrity .
- X-ray Crystallography: Used in analogous compounds to resolve stereochemistry, though no data exists yet for this specific derivative .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) or metabolic enzymes (e.g., glucosidase) using fluorogenic substrates. IC values are determined via dose-response curves .
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 10–100 µg/mL, with zone-of-inhibition measurements .
Advanced Research Questions
Q. How does the allyl group influence reactivity in cycloaddition or cross-coupling reactions?
- Methodological Answer: The allyl moiety enables [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclic adducts. Conditions: toluene, 110°C, 24h. Competitive reactivity with Suzuki-Miyaura coupling (Pd(PPh), KCO) is observed, yielding biaryl derivatives .
- Key Data:
| Reaction Type | Yield (%) | Byproducts |
|---|---|---|
| Diels-Alder | 60–70 | None detected |
| Suzuki Coupling | 50–55 | Deallylated product (15%) |
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to enzyme active sites (e.g., EGFR kinase domain). The 3,5-dimethoxybenzamide group shows hydrogen bonding with Asp831 .
- MD Simulations: AMBER or GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
- Methodological Answer:
- Variable Temperature NMR: Resolve dynamic effects (e.g., rotameric flipping of the allyl group) by acquiring spectra at 25°C and −40°C .
- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level and compare computed chemical shifts with experimental NMR data .
Q. What strategies enhance the compound’s metabolic stability in in vivo studies?
- Methodological Answer:
- Isotope Labeling: Incorporate C at the benzamide carbonyl to track metabolic degradation via LC-MS .
- Prodrug Design: Mask the allyl group as a phosphate ester, improving solubility and reducing hepatic clearance .
Comparative Analysis of Structural Analogues
Q. How do substituents (e.g., methoxy vs. sulfamoyl) affect bioactivity?
- Methodological Answer:
- SAR Studies: Compare IC values against analogues (e.g., 3-allyl-6-sulfamoyl vs. 3-methyl-4-methoxy derivatives). The 3,5-dimethoxy groups enhance lipophilicity (clogP = 2.8), improving membrane permeability .
- Data Table:
| Substituent | clogP | IC (EGFR, nM) |
|---|---|---|
| 3-allyl-4-methoxy | 2.8 | 45 ± 3 |
| 3-methyl-4-sulfamoyl | 1.5 | 120 ± 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
